molecular formula C11H11NO B3384007 2-Methyl-4-oxo-4-phenylbutanenitrile CAS No. 51765-78-7

2-Methyl-4-oxo-4-phenylbutanenitrile

Cat. No. B3384007
CAS RN: 51765-78-7
M. Wt: 173.21 g/mol
InChI Key: WVAUYTNUCMNFOI-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4-phenylbutanenitrile is a chemical compound with the molecular formula C11H11NO . It is used as a chemical reagent in the synthesis of various pharmaceutically active compounds .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-oxo-4-phenylbutanenitrile consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 173.22 g/mol .


Chemical Reactions Analysis

The oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide has been studied . The total reaction is second-order, first-order each in oxidant and substrate .

Safety and Hazards

While specific safety data for 2-Methyl-4-oxo-4-phenylbutanenitrile is not available, similar compounds are known to be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Future Directions

The future directions for the study of 2-Methyl-4-oxo-4-phenylbutanenitrile could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-oxo-4-phenylbutanenitrile is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for bacterial growth and survival.

Mode of Action

2-Methyl-4-oxo-4-phenylbutanenitrile inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the MK biosynthesis pathway.

Biochemical Pathways

The compound affects the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in the electron transport chain of bacteria. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.

Pharmacokinetics

Its molecular weight (17322 g/mol) suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of MenB and the subsequent disruption of the MK biosynthesis pathway can lead to bacterial growth inhibition . This makes 2-Methyl-4-oxo-4-phenylbutanenitrile a potential antibacterial agent, particularly against bacteria that rely on MK for respiration.

properties

IUPAC Name

2-methyl-4-oxo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(8-12)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAUYTNUCMNFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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